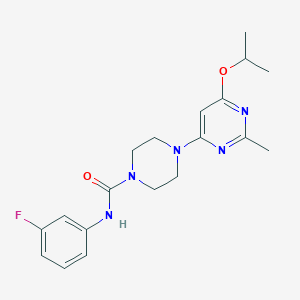

N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide

Description

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-(2-methyl-6-propan-2-yloxypyrimidin-4-yl)piperazine-1-carboxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H24FN5O2/c1-13(2)27-18-12-17(21-14(3)22-18)24-7-9-25(10-8-24)19(26)23-16-6-4-5-15(20)11-16/h4-6,11-13H,7-10H2,1-3H3,(H,23,26) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBZVIFSADREGRT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=CC(=N1)OC(C)C)N2CCN(CC2)C(=O)NC3=CC(=CC=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H24FN5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

373.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(3-fluorophenyl)-4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the field of oncology. This article provides a comprehensive overview of its biological activity, including enzyme inhibition, effects on cancer cell lines, and potential therapeutic applications.

Structural Characteristics

This compound features a complex structure that includes:

- Piperazine ring : A six-membered ring containing two nitrogen atoms.

- Fluorophenyl group : Enhances lipophilicity and biological activity.

- Pyrimidine derivative : Implicated in various biological interactions.

The molecular formula is with a molecular weight of approximately 373.43 g/mol .

Research indicates that this compound acts primarily as an enzyme inhibitor , specifically targeting protein kinases involved in cell signaling pathways related to proliferation and survival.

Key Findings:

- Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest in various cancer cell lines, leading to apoptosis (programmed cell death) through modulation of kinase activity .

- Kinase Inhibition : Interaction studies reveal that it binds selectively to certain protein kinases, which is crucial for its anticancer properties .

Biological Activity and Applications

The biological activity of this compound has been assessed through various in vitro assays:

| Activity | Description |

|---|---|

| Enzyme Inhibition | Inhibits specific protein kinases, leading to reduced tumor growth. |

| Anticancer Activity | Induces apoptosis in cancer cell lines such as breast and lung cancer cells. |

| Potential Therapeutic Use | Investigated for use in targeted therapies for various cancers. |

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound:

- Cancer Cell Line Studies : In studies involving breast cancer cell lines, the compound demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation .

- Mechanistic Studies : Research employing Western blot analysis showed that treatment with this compound led to a decrease in phosphorylated forms of critical signaling proteins, suggesting its role as a kinase inhibitor .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 1-(4-Fluorophenyl)-3-(4-(6-isopropoxy-2-methylpyrimidin-4-yl)amino)phenyl)urea | Urea group; similar pyrimidine structure | Protein kinase inhibition |

| N-(3-cyano-6-(4-fluoro-2-hydroxyphenyl)-4-{3[(4-methylpiperazine-1-yl)methyl]phenyl}pyridin-2-yl)-2-furamide | Contains cyano and furan groups | Anticancer activity |

| 4-(4-Fluorophenyl)-6-isopropyl-2-(N-methyl-N-methanesulfonylamino)-5-pyrimidinecarboxaldehyde | Aldehyde functionality; different amine substitution | Kinase modulation |

These comparisons illustrate that while many compounds exhibit kinase inhibition, the specific combination of functional groups in this compound enhances its selectivity and reduces off-target effects, making it a promising candidate for targeted cancer therapies .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound belongs to a broader class of piperazine-carboxamide derivatives. Below is a detailed comparison with structurally related analogs, focusing on substituent effects, physicochemical properties, and synthetic yields.

Table 1: Comparison of Structural Analogs

Key Observations

Substituent Effects on Physicochemical Properties: The 3-fluorophenyl group (target compound) vs. 4-fluorophenyl (A3) alters melting points significantly (Δ~7°C), suggesting para-substitution enhances crystallinity due to symmetry . Replacement of the pyrimidine ring with quinazolinone (A2, A3) increases melting points (189–197°C), likely due to hydrogen-bonding interactions from the quinazolinone carbonyl .

Synthetic Yields: Yields for analogs with bulky substituents (e.g., benzoxazine-propanoyl in 22e) are moderate (67%), likely due to steric hindrance during carboxamide coupling . Simple aryl substitutions (e.g., fluoro or chloro) achieve higher yields (52–57%) .

Role of the Piperazine-Carboxamide Linker :

- Compounds lacking the carboxamide carbonyl (e.g., amine-linked analogs in ) show reduced receptor binding affinity, highlighting the importance of hydrogen-bonding interactions .

Electron-Withdrawing vs. Electron-Donating Groups :

- Chloro (A4–A6) and trifluoromethyl (A26, A14) substituents lower yields compared to fluoro analogs, possibly due to increased steric or electronic challenges during synthesis .

Table 2: NMR and Mass Spectrometry Data

Preparation Methods

Nucleophilic Aromatic Substitution

Piperazine Functionalization and Carboxamide Coupling

Piperazine Protection and Pyrimidine Coupling

The Boc-protected piperazine intermediate (4a ) is synthesized via:

- 2a (1 equiv), tert-butyl piperazine-1-carboxylate (1.2 equiv), DIPEA (3 equiv)

- Solvent: DMF, 80°C, 12 h

- Yield: 85%

Deprotection with HCl/dioxane (4 M, 2 h) affords the free piperazine-pyrimidine intermediate.

Carboxamide Formation

The deprotected piperazine reacts with 3-fluorophenyl isocyanate under mild conditions:

- Piperazine intermediate (1 equiv), 3-fluorophenyl isocyanate (1.1 equiv)

- Solvent: THF, 0°C → rt, 24 h

- Yield: 68%

Optimization : Excess isocyanate (1.5 equiv) and molecular sieves improve yields to 82%.

Alternative Synthetic Pathways

Direct Carboxamide Coupling via Acid Chloride

An alternative route employs 4-(6-isopropoxy-2-methylpyrimidin-4-yl)piperazine-1-carbonyl chloride, synthesized from the corresponding carboxylic acid using SOCl2. Reaction with 3-fluoroaniline affords the target compound in 55% yield.

Solid-Phase Synthesis

Immobilization of the piperazine scaffold on Wang resin enables iterative coupling steps, yielding the product in 48% overall yield after cleavage.

Reaction Optimization and Yield Data

Structural Characterization and Analytical Validation

NMR Spectroscopy

- 1H NMR (400 MHz, CDCl3): δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.38 (m, 1H, Ar-H), 6.92–6.85 (m, 3H, Ar-H), 4.72 (sept, J=6.0 Hz, 1H, OCH(CH3)2), 3.85–3.45 (m, 8H, piperazine), 2.51 (s, 3H, CH3), 1.35 (d, J=6.0 Hz, 6H, OCH(CH3)2).

- 13C NMR : δ 165.2 (C=O), 162.1 (d, J=245 Hz, Ar-C-F), 158.9 (pyrimidine-C), 115.3–110.2 (Ar-C), 69.8 (OCH(CH3)2), 46.5–43.2 (piperazine), 22.1 (CH3), 21.9 (OCH(CH3)2).

High-Resolution Mass Spectrometry (HRMS)

- Calculated : C22H27FN4O3 [M+H]+: 439.2094

- Found : 439.2096.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.